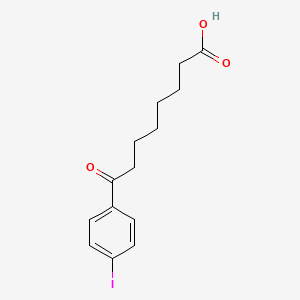

8-(4-Iodophenyl)-8-oxooctanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

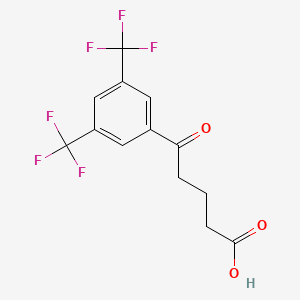

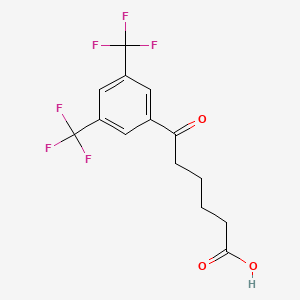

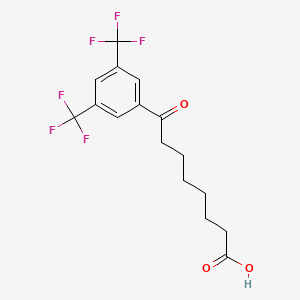

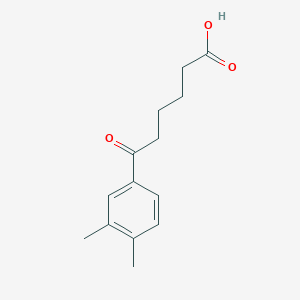

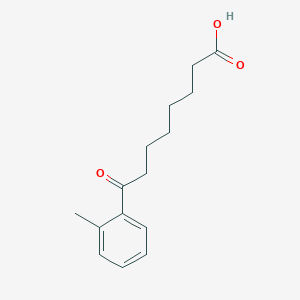

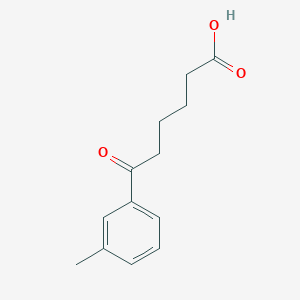

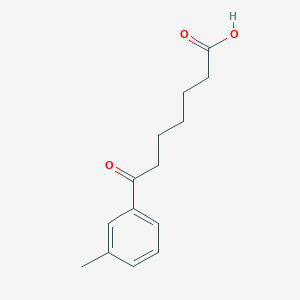

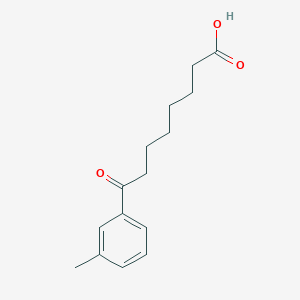

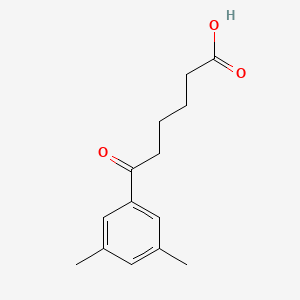

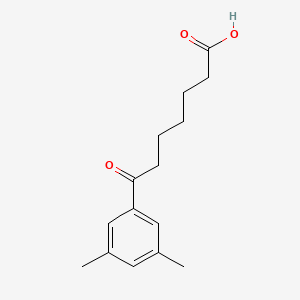

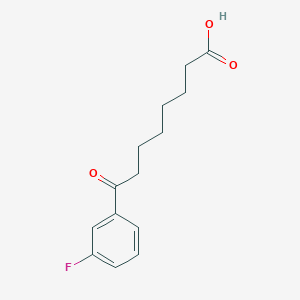

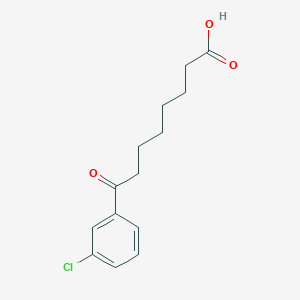

Molecular Structure Analysis

The molecular structure of “4-Iodophenylacetic acid” consists of an iodine atom attached to the phenyl group, and a carboxylic acid group attached to the phenyl group . The InChI string of the compound is InChI=1S/C8H7IO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11) .

Physical And Chemical Properties Analysis

The molecular weight of “4-Iodophenylacetic acid” is 262.04 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass and the monoisotopic mass of the compound are 261.94908 g/mol . The topological polar surface area of the compound is 37.3 Ų .

Wissenschaftliche Forschungsanwendungen

Radiotracer Synthesis and Liver Metabolism Studies

8-(4-Iodophenyl)-8-oxooctanoic acid has been utilized in the synthesis of novel radiotracers. For instance, 8-Cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid was synthesized to evaluate medium chain fatty acid metabolism in the liver. This radiotracer demonstrated potential value in studying fatty acid metabolism in hepatic tissues (Lee et al., 2004).

Synthetic Methodologies and Chemical Compounds

The compound has been a part of research focusing on the synthesis of biologically active compounds. For example, 4-Oxo-4H-chromene-3-carboxylic acid, an important intermediate in many biological compounds, was synthesized using a method that could be related to the derivatives of this compound (Zhu et al., 2014).

Myocardial Imaging

The research also includes the synthesis of fatty acid derivatives for myocardial imaging. For instance, efforts were made to develop a 99mTc substitute for a metabolic agent used in nuclear medicine to diagnose myocardial defects. The research showed promising results in myocardial uptake and retention, indicating potential applications in cardiac imaging (Das et al., 2018).

Synthesis of Plant Metabolites

The synthesis of 12-Oxophytodienoic acid and its enzymic degradation compounds in plants was reported, indicating the chemical's role in plant metabolism and biological studies (Crombie & Mistry, 1991).

Photoinitiated Synthesis

Studies have also explored the photoinitiated synthesis of self-assembled vesicles using compounds related to this compound, contributing to our understanding of membrane evolution and synthesis of plausible membrane components (Griffith et al., 2014).

Eigenschaften

IUPAC Name |

8-(4-iodophenyl)-8-oxooctanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17IO3/c15-12-9-7-11(8-10-12)13(16)5-3-1-2-4-6-14(17)18/h7-10H,1-6H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYVFLJPVCGUSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCCC(=O)O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645404 |

Source

|

| Record name | 8-(4-Iodophenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898790-98-2 |

Source

|

| Record name | 8-(4-Iodophenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.